molecular formula C8H9N3 B1647807 7-Methyl-1H-indazol-4-amine CAS No. 221681-73-8

7-Methyl-1H-indazol-4-amine

Cat. No. B1647807
CAS RN: 221681-73-8
M. Wt: 147.18 g/mol
InChI Key: HIYNOMAXHVDMHV-UHFFFAOYSA-N
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Description

“7-Methyl-1H-indazol-4-amine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 147.18 . This compound belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds with a bicyclic structure made up of a pyrazole ring fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered pyrazole ring fused to a benzene ring, with a methyl group attached to the nitrogen atom . The InChI key for this compound is CVNIZFVBGJHRPX-UHFFFAOYSA-N .

Scientific Research Applications

Proton Transfer and Tautomerism Studies Research on derivatives similar to 7-Methyl-1H-indazol-4-amine, such as 7-azaindoline, has revealed insights into ground-state thermodynamics and excited-state amine/imine tautomerism. These studies, facilitated by hydrogen bond formation, are crucial for understanding the photophysical properties of these compounds, which could have implications for their application in photochemical and sensing technologies (Chou et al., 2000).

Antimicrobial Activity Some derivatives of 1,2,4-triazole, which can be synthesized from reactions involving primary amines similar to this compound, have been found to possess antimicrobial activities. This research opens pathways for developing new antimicrobial agents that could be used to combat resistant microbial strains (Bektaş et al., 2007).

Ionic Liquids and Green Chemistry Amine derivatives have been employed to synthesize a new family of room temperature ionic liquids. These transformations, particularly using secondary amines like azepane, could mitigate disposal issues related to coproducts from the polyamide industry, suggesting an environmentally friendly approach to waste reduction and the development of novel ionic liquids (Belhocine et al., 2011).

Synthesis of Novel Derivatives for Biomimetic Studies The functionalization of secondary amines has been utilized to adapt the coordination environment of macrocyclic compounds. This approach allows for the generation of ligands applicable in biomimetic studies, highlighting the versatility of amine derivatives in synthetic chemistry and the development of biomimetic materials (Warden et al., 2001).

Catalytic and Synthetic Applications Research into the catalytic properties of amine derivatives has led to efficient methods for the synthesis of complex molecules. For instance, the synthesis of 1H-indazoles via rhodium and copper catalyzed C-H activation and C-N/N-N coupling using nitrosobenzenes as an aminating reagent demonstrates the potential of these compounds in facilitating complex synthetic pathways (Wang & Li, 2016).

properties

IUPAC Name

7-methyl-1H-indazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYNOMAXHVDMHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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